Angoroside A

Description

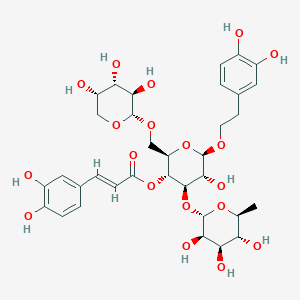

Angoroside C (CAS: 115909-22-3; C₃₆H₄₈O₁₉; molecular weight: 784.76 g/mol) is a phenylpropanoid glycoside primarily isolated from Scrophularia ningpoensis Hemsl., a plant widely used in traditional Chinese medicine for its anti-inflammatory, cardiovascular protective, and anti-diabetic properties . Structurally, it features phenolic hydroxyl groups, ester bonds, and glycosidic linkages, making it prone to hydrolysis and oxidation . Pharmacokinetic studies reveal rapid absorption (Tmax = 15 min) and elimination (t1/2 = 1.26 h), with low oral bioavailability (~2.1%) due to extensive metabolism into active metabolites like ferulic acid .

Properties

CAS No. |

111316-35-9 |

|---|---|

Molecular Formula |

C34H44O19 |

Molecular Weight |

756.7 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C34H44O19/c1-14-24(41)26(43)28(45)34(50-14)53-31-29(46)33(47-9-8-16-3-6-18(36)20(38)11-16)51-22(13-49-32-27(44)25(42)21(39)12-48-32)30(31)52-23(40)7-4-15-2-5-17(35)19(37)10-15/h2-7,10-11,14,21-22,24-39,41-46H,8-9,12-13H2,1H3/b7-4+/t14-,21-,22+,24-,25-,26+,27+,28+,29+,30+,31+,32-,33+,34-/m0/s1 |

InChI Key |

XPLMUADTACCMDJ-LVDCRSFESA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Angoroside A involves multiple steps, including glycosylation and esterification reactions. The starting materials typically include phenylpropanoid units and monosaccharides. The glycosylation reaction is often catalyzed by glycosyltransferases, while esterification can be achieved using esterifying agents under mild conditions .

Industrial Production Methods

Industrial production of this compound is primarily achieved through extraction from the roots of Scrophularia ningpoensis Hemsl. The extraction process involves solvent extraction, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Hydrolysis

Hydrolysis involves the cleavage of glycosidic bonds, which leads to the formation of simpler sugars and aglycones.

Reduction

Reduction involves the addition of hydrogen. Sodium metal with liquid ammonia reduces the triple bond or the alkyne into an alkene2.

Metabolism of Angoroside A

Key metabolic reactions of this compound include sulfate and glucuronide conjugation. Gluconylation is a prime metabolic reaction for angoroside C . The main metabolic reactions are hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation .

Major Metabolites Formed

The major metabolites formed from this compound include various sulfate and glucuronide conjugates, which play significant roles in its pharmacological effects.

Fragmentation behaviors of Sibirioside A and Angoroside C

Several characteristic fragments of sibirioside A and angoroside C were observed in the negative ion mode mass spectrum . Sibirioside A showed quasimolecular ion peaks at m/ z 443.1411, m/ z 329.1078, m/ z 325.0911 .

Metabolites of Angoroside C

-

AM1 Showed [M − H] − ion peak at m/ z 233.0119 ([M − H] −) in the negative MS 1 spectrum, which was predicted as C8H10O6S .

-

AM2 The formula was determined to be C9H8O6S based on its quasi-molecular ion peak at m/ z 242.9965 ([M − H] −) .

-

AM3 Was confirmed to be 4-hydroxybenzenepropanoic acid sulphate, the hydrogenation product of AM2 based on the quasi-molecular ion peak at m/ z 245.0109 ([M − H] −) and its MS 2 fragment ion peaks at m/ z 165.0574 .

Scientific Research Applications

Chemistry: Used as a model compound for studying glycosylation and esterification reactions.

Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.

Medicine: Explored for its anti-inflammatory, antioxidative, and cardiovascular protective effects.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Angoroside A exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Antioxidative: Scavenges free radicals and upregulates the expression of antioxidant enzymes.

Cardiovascular Protection: Modulates signaling pathways involved in vascular tone and cardiac function, such as the nitric oxide pathway.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Sibirioside A

Structural Differences :

Pharmacokinetics and Metabolism :

| Parameter | Angoroside C | Sibirioside A |

|---|---|---|

| Metabolites Identified | 25 metabolites (e.g., glucuronides) | 4 metabolites (e.g., hydrogenated forms) |

| Excretion Pathway | Urine (primary) | Feces (primary) |

| Tissue Distribution | Highest in lungs, kidneys | Stomach, small intestine, liver |

Sibirioside A’s simpler structure results in fewer metabolites and faster excretion, while Angoroside C’s metabolites exhibit broader pharmacological targets (e.g., INSR for anti-diabetes, RASH for anti-cancer) .

Acteoside (Verbascoside)

Structural Similarities: Both compounds share a phenylpropanoid backbone, but Acteoside lacks the esterified glucuronic acid moiety present in Angoroside C .

Functional Comparison :

- Bioavailability : Acteoside shows higher oral bioavailability (~5–10%) compared to Angoroside C (~2.1%) due to better intestinal absorption .

- Metabolic Stability : Acteoside is less prone to hydrolysis in the gut, whereas Angoroside C rapidly converts to ferulic acid .

Echinacoside

Pharmacological Target Comparison

Metabolites of Angoroside C and its analogs interact with diverse targets:

Notes on Angoroside A

Limited data exist on this compound, a structurally related phenylpropanoid glycoside. Evidence suggests it shares cytotoxic properties with Angoroside C, requiring ortho-dihydroxy aromatic systems for activity . However, its metabolic profile and pharmacokinetics remain unstudied, highlighting a research gap.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.